molecular formula C22H33BN2O5 B6327874 tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate CAS No. 2096997-87-2

tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate

Cat. No.: B6327874
CAS No.: 2096997-87-2
M. Wt: 416.3 g/mol
InChI Key: KIPOHPJMGNZVKQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its intricate structure, which includes a tert-butyl group, a piperazine ring, and a boronic ester moiety. Due to its unique chemical properties, it finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common synthetic route includes the following steps:

  • Boronic Acid Formation: : The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a suitable precursor with a boronic acid reagent.

  • Piperazine Derivative Synthesis: : The piperazine ring is synthesized separately, often through the reaction of piperazine with an appropriate carboxylic acid derivative.

  • Coupling Reaction: : The boronic acid derivative and the piperazine derivative are then coupled together using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the boronic ester or piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Substitution reactions may require the use of nucleophiles or electrophiles, depending on the specific substitution pattern desired.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and their derivatives.

  • Biology: : The compound can be employed in biological studies, such as enzyme inhibition assays and protein labeling.

  • Industry: : The compound can be used in the development of new materials and chemical processes, including catalysis and polymerization reactions.

Mechanism of Action

The mechanism by which tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The piperazine ring can also interact with various biomolecules, influencing their function and behavior.

Comparison with Similar Compounds

Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: can be compared with other similar compounds, such as:

  • Boronic Acids: : These compounds share the boronic acid moiety but may differ in their substituents and overall structure.

  • Piperazine Derivatives: : These compounds contain the piperazine ring but lack the boronic acid group.

  • Boronic Ester Derivatives: : Similar to boronic acids but with different ester groups.

The uniqueness of This compound lies in its combination of the boronic acid and piperazine functionalities, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33BN2O5/c1-16-15-22(5,6)30-23(29-16)18-9-7-8-17(14-18)19(26)24-10-12-25(13-11-24)20(27)28-21(2,3)4/h7-9,14,16H,10-13,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPOHPJMGNZVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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